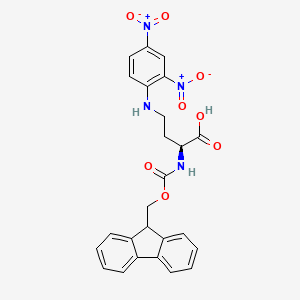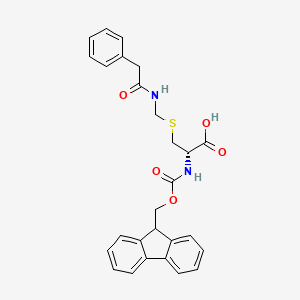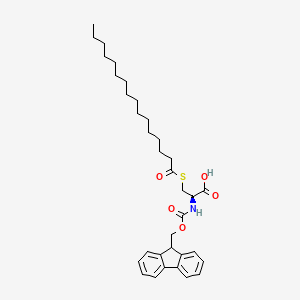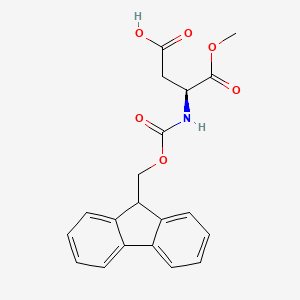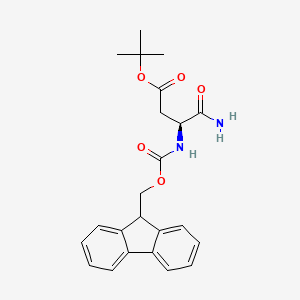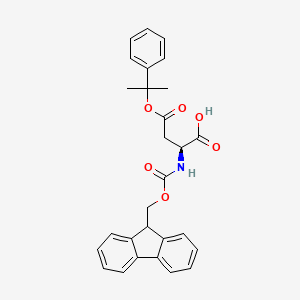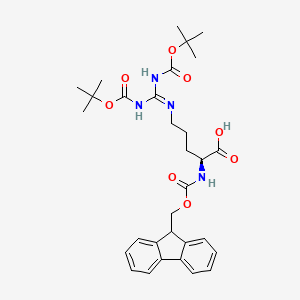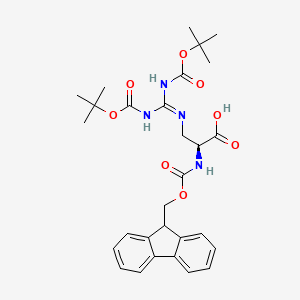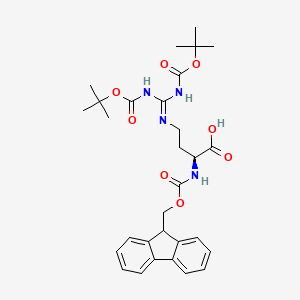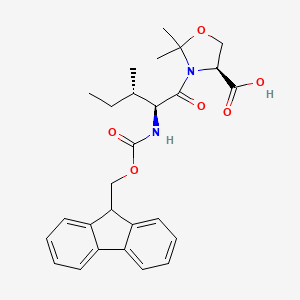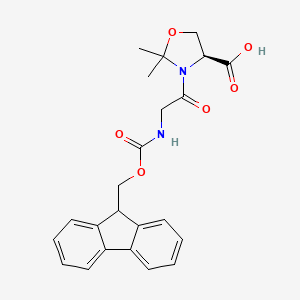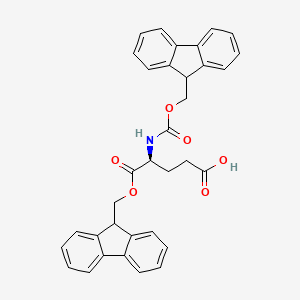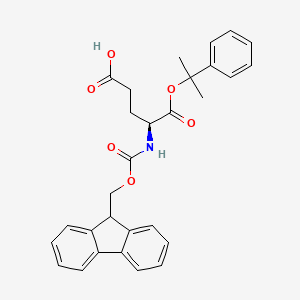
3-Fmoc-4-diaminobenzoic acid
Vue d'ensemble
Description
3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-Dbz-OH, is a white to off-white crystalline powder12. It has a molecular formula of C22H18N2O4 and a molecular weight of 374.412.
Synthesis Analysis
A one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin. The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40–94% yield without any purification step in addition to precipitation except for histidine34.
Molecular Structure Analysis
The molecular structure of 3-Fmoc-4-diaminobenzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC56.
Chemical Reactions Analysis
The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus7. The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis7.
Physical And Chemical Properties Analysis
3-Fmoc-4-diaminobenzoic acid is a white to off-white crystalline powder12. It has a melting point of over 238 °C9. Its molecular weight is 374.4 g/mol2.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Biochemistry , specifically in Peptide Synthesis .
Summary of the Application
3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides. It is particularly useful in the preparation of preloaded diaminobenzoate resin, which is used in solid-phase peptide synthesis (SPPS) .
Methods of Application
A one-step method is used for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. This involves the coupling of free diaminobenzoic acid and Fmoc-amino acids. The resulting products are pure and yield ranges from 40-94% without any purification step in addition to precipitation .
Results or Outcomes
The method has been successful in preparing preloaded diaminobenzoate resin. It has also been used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .
Preparation of Schiff Base Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of Schiff Base Derivatives .
Summary of the Application
3,4-Diaminobenzoic acid, which can be synthesized from 3-Fmoc-4-diaminobenzoic acid, is used to prepare Schiff base derivatives .
Methods of Application
The preparation of Schiff base derivatives involves the reaction of 3,4-diaminobenzoic acid with substituted aldehydes .
Results or Outcomes
The method results in the formation of Schiff base derivatives and their corresponding metal complexes .
Safety And Hazards
It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 3-Fmoc-4-diaminobenzoic acid10. If swallowed, immediate medical assistance should be sought10. It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed10.
Orientations Futures
The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers11. The one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids could be a promising direction for future research and development11.
Propriétés
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZBKSOHQLVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fmoc-4-diaminobenzoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



